N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-13-17(20-24-19-7-4-12-22-21(19)29-20)5-3-6-18(13)25-30(27,28)16-10-8-15(9-11-16)23-14(2)26/h3-12,25H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPHUYUOGXBUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The structural formula is represented as follows:
This compound's intricate structure contributes to its unique pharmacological properties.
Research indicates that this compound exhibits significant inhibitory activity against various enzymes and biological pathways. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cell growth and survival signaling pathways.
Enzymatic Inhibition
A study demonstrated that the compound effectively inhibits PI3Kα with an IC50 value in the nanomolar range (approximately 3.6 nM). This inhibition is attributed to specific interactions between the compound and key residues within the PI3K active site, including hydrogen bonding with Lys802 and hydrophobic interactions with other amino acids in the binding pocket .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazolo[5,4-b]pyridine core significantly impact biological activity. For instance:
- Substituting different aryl groups on the sulfonamide moiety alters the inhibitory potency against PI3K.
- The presence of electron-deficient groups enhances binding affinity due to improved interactions with positively charged residues in the enzyme's active site.
| Modification | IC50 Value (nM) | Comments |
|---|---|---|
| Original Compound | 3.6 | Potent PI3Kα inhibitor |
| 2-Chloro-4-fluorophenyl | 4.6 | Slightly less potent but still effective |
| 5-Chlorothiophene-2-sulfonamide | 8.0 | Maintains significant activity |
Biological Assays and Efficacy
The compound has been subjected to various biological assays to evaluate its efficacy:
- Cell Proliferation Assays : In vitro studies show that this compound effectively reduces proliferation in cancer cell lines by inducing apoptosis.
- Antiviral Activity : Preliminary data suggest potential antiviral properties against SARS-CoV-2 by inhibiting viral replication mechanisms similar to other thiazolo derivatives .
Case Studies
-
Cancer Research : A recent study explored the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Results :
- At 10 µM concentration, a 50% reduction in cell viability was observed.
- Apoptotic markers such as cleaved caspase-3 were significantly elevated.
- Results :
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anti-cancer therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Linkages
a. 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (Compound 9)
- Structure: Shares the sulfamoylphenyl backbone but replaces the thiazolo-pyridine with a cyano-acrylamide group.
- Activity: Demonstrates anticancer activity against colon cancer (IC₅₀ = 2.1–4.8 μM) via apoptosis induction.
- Synthesis: Formed by condensation of 2-cyanoacetamide with benzaldehyde under basic conditions .
b. N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
- Structure : Retains the thiazolo-pyridine core but substitutes acetamide with a bulky naphthamide group.
- Activity : Evaluated as a pharmacoperone for vasopressin receptor mutants. The naphthamide group may enhance hydrophobic interactions but reduce solubility .
c. N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)acetamide (N-Acetyl Sulfapyridine)
Heterocyclic Variations
a. Thiadiazole-Containing Analogues (Sulfamethizole Impurity)
- Structure : Features a 1,3,4-thiadiazole ring instead of thiazolo-pyridine.
- Activity : Associated with antibacterial effects but shows reduced anticancer activity due to weaker π-π stacking interactions .
b. Pyrazole-Sulfonamide Hybrids (Compounds 2–8)
Modifications in Thiazolo-Pyridine Orientation
a. N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide
Comparative Data Tables
Key Findings and Implications
- Thiazolo-Pyridine Core : Critical for anticancer activity ; its removal (e.g., in N-acetyl sulfapyridine) shifts activity to antimicrobial domains .
- Acetamide vs. Bulkier Groups : Acetamide balances solubility and target binding, whereas naphthamide improves hydrophobicity at the cost of bioavailability .
- Synthetic Flexibility : Condensation and cyclization reactions dominate synthesis, with yields influenced by substituent electronic effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of sulfonamide-containing compounds often involves coupling sulfonyl chlorides with amines. For analogous structures, anhydrous acetone with potassium carbonate (K₂CO₃) as a base under reflux has proven effective for nucleophilic substitution reactions (e.g., sulfonamide bond formation) . Purification via recrystallization from ethanol or methanol improves yield and purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability.
Q. Which spectroscopic techniques are essential for structural confirmation of the thiazolo[5,4-b]pyridin-2-yl moiety?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify proton environments and carbon connectivity, particularly distinguishing aromatic protons in the thiazolo-pyridine ring .
- X-ray Crystallography : Definitive confirmation of the fused thiazole-pyridine system requires single-crystal X-ray diffraction, as demonstrated for structurally related heterocyclic compounds .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential kinase inhibition activity?
- Methodological Answer :
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based or radiometric assays to measure IC₅₀ values.
- Molecular Docking : Perform computational docking studies (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets, leveraging the compound’s sulfamoyl and acetamide groups as hydrogen bond donors .
- Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Correlate results with kinase expression profiles .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?
- Methodological Answer :
- Experimental Validation : Use shake-flask or HPLC methods to measure solubility in PBS, DMSO, and ethanol. Compare with COSMO-RS or Hansen solubility parameter predictions.
- Co-solvency Studies : Explore surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility, guided by LogP calculations .
- Crystallinity Analysis : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) identify polymorphic forms affecting solubility .
Q. How do substituents on the phenylacetamide group influence metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450 (CYP) isoforms involved in degradation. LC-MS/MS tracks metabolite formation.
- Structure-Activity Relationship (SAR) : Compare methyl (2-methylphenyl) vs. electron-withdrawing groups (e.g., trifluoromethyl) to assess steric and electronic effects on half-life .
- Proteolytic Stability : Test resistance to peptidases using simulated intestinal fluid (SIF) assays .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in heterogeneous cell populations?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀.
- ANOVA with Post Hoc Tests : Compare variance across treatment groups (e.g., Tukey’s test) to address biological replicates.
- Machine Learning : Apply clustering algorithms (e.g., k-means) to identify subpopulations with divergent responses .
Q. How can researchers validate off-target effects predicted by computational models?
- Methodological Answer :
- Broad-Panel Screening : Use panels of 100+ kinases or GPCRs (e.g., Eurofins Cerep) to assess selectivity.
- CRISPR-Cas9 Knockout : Generate cell lines lacking suspected off-target proteins (e.g., HSP90) and retest activity .
- Thermal Shift Assays : Monitor protein thermal stability shifts in the presence of the compound to confirm direct binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
